4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-(Fluoromethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a unique bicyclic compound characterized by its fluoromethyl and carboxylic acid functional groups This compound is notable for its rigid bicyclic structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a [2+2] cycloaddition reaction, where a suitable diene and dienophile react under photochemical conditions to form the bicyclic structure.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluoromethylating agent such as fluoromethyl iodide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a Grignard reagent, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes, with optimizations for yield and purity. This could include continuous flow reactors for the cycloaddition step and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its rigid structure.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid bicyclic structure can enhance binding affinity and selectivity for specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 4-(fluoromethyl)-, 2-(1,1-dimethylethyl) ester
- 4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid
Uniqueness
4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of both a fluoromethyl group and a carboxylic acid group on a rigid bicyclic framework. This combination of functional groups and structural rigidity imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C7H9FO3 |
---|---|
Molecular Weight |
160.14 g/mol |
IUPAC Name |
4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H9FO3/c8-3-6-1-7(2-6,5(9)10)11-4-6/h1-4H2,(H,9,10) |
InChI Key |
NUIJACIAYIEOME-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)CF |
Origin of Product |
United States |
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